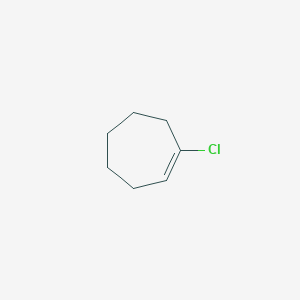
1-Chlorocycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorocycloheptene is an organic compound that belongs to the class of cycloalkenes. It consists of a seven-membered ring with a double bond and a chlorine atom attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chlorocycloheptene can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of cycloheptene, 1-chloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chlorocycloheptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Addition Reactions: The double bond in cycloheptene, 1-chloro- can participate in addition reactions with reagents like hydrogen (H₂), halogens (X₂), and hydrogen halides (HX).
Elimination Reactions: Under basic conditions, cycloheptene, 1-chloro- can undergo elimination to form cycloheptadiene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Hydrogen gas (H₂) with a palladium (Pd) catalyst for hydrogenation, bromine (Br₂) in carbon tetrachloride (CCl₄) for halogenation.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution: Cycloheptanol, cycloheptylamine.
Addition: Cycloheptane, 1,2-dichlorocycloheptane.
Elimination: Cycloheptadiene.
Applications De Recherche Scientifique
Synthesis Applications
1-Chlorocycloheptene is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, including:
- Nucleophilic Substitution Reactions : The chlorine atom serves as a leaving group, facilitating the formation of new bonds with nucleophiles.
- Allylic Rearrangements : The double bond in the cycloheptene ring can undergo rearrangements under specific conditions, leading to diverse products.
Case Studies on Synthetic Applications
1. Synthesis of Functionalized Compounds
A study demonstrated the use of this compound in synthesizing functionalized phosphine oxides through a Heck reaction, showcasing its utility in creating complex organic molecules . The reaction involved coupling this compound with various aryl halides, leading to products with potential applications in pharmaceuticals.
2. Reaction with Hydroxyl Radicals
Research on the reaction kinetics between hydroxyl radicals and this compound revealed that addition reactions predominated over hydrogen abstraction processes . This finding is crucial for understanding the atmospheric chemistry of chlorinated compounds and their degradation pathways.
Material Science Applications
In material science, this compound is explored for its potential as a precursor for polymer synthesis. The compound can be polymerized to form materials with specific properties suitable for coatings and adhesives.
Environmental Impact Studies
The environmental behavior of chlorinated compounds like this compound has been studied extensively. Its persistence in the environment raises concerns about its ecological impact, particularly regarding groundwater contamination . Studies have shown that chlorinated compounds can remain detectable long after application, necessitating further research into their degradation mechanisms.
Mécanisme D'action
The mechanism of action of cycloheptene, 1-chloro- involves its reactivity with various reagents. The chlorine atom and the double bond play crucial roles in its chemical behavior. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new bonds.
Comparaison Avec Des Composés Similaires
1-Chlorocycloheptene can be compared with other similar compounds such as:
Cyclohexene, 1-chloro-: A six-membered ring with similar reactivity but different ring strain and stability.
Cyclooctene, 1-chloro-: An eight-membered ring with lower ring strain and different reactivity patterns.
Cycloheptane, 1-chloro-: A saturated seven-membered ring with different chemical properties due to the absence of a double bond.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts specific ring strain and reactivity. The presence of both a double bond and a chlorine atom allows for diverse chemical transformations, making it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
13294-30-9 |
|---|---|
Formule moléculaire |
C7H11Cl |
Poids moléculaire |
130.61 g/mol |
Nom IUPAC |
1-chlorocycloheptene |
InChI |
InChI=1S/C7H11Cl/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
Clé InChI |
WCEXMFVIUDRXKR-UHFFFAOYSA-N |
SMILES |
C1CCC=C(CC1)Cl |
SMILES canonique |
C1CCC=C(CC1)Cl |
Synonymes |
1-Chloro-1-cycloheptene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















